

Spectroscopic Analysis of (-)-12-Oxocalanolide B: A Technical Guide

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Compound of Interest

Compound Name: (-)-12-Oxocalanolide B

Cat. No.: B15197025

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Introduction

(-)-12-Oxocalanolide B is a member of the calanolide family of compounds, which are known for their potential biological activities. The precise structural elucidation of such natural products is fundamental for drug discovery and development, relying heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the standard methodologies for acquiring and presenting spectroscopic data for **(-)-12-Oxocalanolide B**, aimed at researchers, scientists, and professionals in drug development. While specific experimental data for **(-)-12-Oxocalanolide B** is not readily available in public databases, this document serves as a template for the acquisition, analysis, and presentation of such data.

Data Presentation

The clear and concise presentation of spectroscopic data is crucial for its interpretation and dissemination. The following tables provide a standardized format for summarizing NMR and MS data for **(-)-12-Oxocalanolide B**.

Table 1: ¹H NMR Spectroscopic Data for **(-)-12-Oxocalanolide B**

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
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Table 2: ¹³C NMR Spectroscopic Data for **(-)-12-Oxocalanolide B**

Position	δ (ppm)	Type
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Table 3: Mass Spectrometry Data for **(-)-12-Oxocalanolide B**

Technique	Ionization Mode	$[M+H]^+$ (m/z)	$[M+Na]^+$ (m/z)	High-Resolution MS (HRMS)
ESI-MS	Positive			

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **(-)-12-Oxocalanolide B** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, $MeOD-d_4$; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- **Instrumentation:** NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **1H NMR Acquisition:**
 - A standard pulse sequence (e.g., zg30) is used.
 - Key parameters include: spectral width (~12-16 ppm), number of scans (e.g., 16-64), relaxation delay (1-5 s), and acquisition time (~2-4 s).
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain singlets for all carbon atoms.

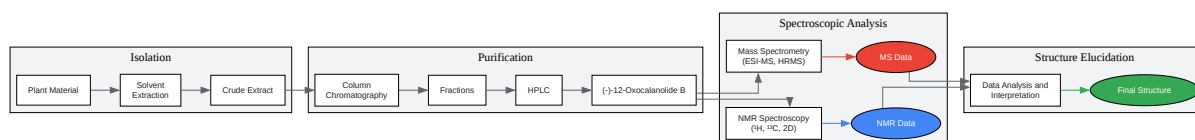
- Key parameters include: spectral width (~200-240 ppm), a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ^{13}C , and a relaxation delay of 2-5 s.
- 2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are often performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **(-)-12-Oxocalanolide B** is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition:
 - The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$).
 - The mass range is set to cover the expected molecular weight of the compound.
 - For HRMS, the instrument is calibrated to ensure high mass accuracy, which is crucial for determining the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **(-)-12-Oxocalanolide B**.



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Natural Product Isolation and Analysis Workflow.

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